molecular formula C15H22N2O2 B12615057 3-{[(2,2,6,6-Tetramethylpiperidin-1-yl)oxy]carbonyl}pyridine CAS No. 917885-68-8

3-{[(2,2,6,6-Tetramethylpiperidin-1-yl)oxy]carbonyl}pyridine

Cat. No.: B12615057
CAS No.: 917885-68-8
M. Wt: 262.35 g/mol
InChI Key: MFYVKCRJVPNIHQ-UHFFFAOYSA-N
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Description

3-{[(2,2,6,6-Tetramethylpiperidin-1-yl)oxy]carbonyl}pyridine is an organic compound that features a pyridine ring substituted with a 2,2,6,6-tetramethylpiperidin-1-yl group. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(2,2,6,6-Tetramethylpiperidin-1-yl)oxy]carbonyl}pyridine typically involves the reaction of pyridine derivatives with 2,2,6,6-tetramethylpiperidin-1-yl reagents. One common method starts with the conjugate addition of ammonia to phorone, followed by a Wolff-Kishner reduction to yield the intermediate triacetone amine. This intermediate is then reacted with pyridine derivatives under controlled conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, purification through column chromatography, and crystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-{[(2,2,6,6-Tetramethylpiperidin-1-yl)oxy]carbonyl}pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include iodobenzene diacetate for oxidation, sodium borohydride for reduction, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents like dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield aldehydes or ketones, while substitution reactions can introduce various functional groups onto the pyridine ring .

Mechanism of Action

The mechanism of action of 3-{[(2,2,6,6-Tetramethylpiperidin-1-yl)oxy]carbonyl}pyridine involves its ability to act as a stable free radical. This property allows it to participate in various redox reactions, where it can either donate or accept electrons. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with other molecules through its radical center, facilitating various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[(2,2,6,6-Tetramethylpiperidin-1-yl)oxy]carbonyl}pyridine is unique due to its combination of a pyridine ring with a stable radical group. This structure imparts both stability and reactivity, making it suitable for a wide range of applications that similar compounds may not be able to achieve .

Properties

CAS No.

917885-68-8

Molecular Formula

C15H22N2O2

Molecular Weight

262.35 g/mol

IUPAC Name

(2,2,6,6-tetramethylpiperidin-1-yl) pyridine-3-carboxylate

InChI

InChI=1S/C15H22N2O2/c1-14(2)8-6-9-15(3,4)17(14)19-13(18)12-7-5-10-16-11-12/h5,7,10-11H,6,8-9H2,1-4H3

InChI Key

MFYVKCRJVPNIHQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC(N1OC(=O)C2=CN=CC=C2)(C)C)C

Origin of Product

United States

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